molecular formula C15H7Cl2F3N2 B2585122 (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile CAS No. 320420-51-7

(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B2585122
CAS No.: 320420-51-7
M. Wt: 343.13
InChI Key: GWJMDWREXYPORP-BJMVGYQFSA-N
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Description

(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of nitriles This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a phenyl ring substituted with a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed with the desired substituents (chloro and trifluoromethyl groups).

    Formation of the phenyl ring: The phenyl ring with a chloro substituent is synthesized separately.

    Coupling reaction: The pyridine and phenyl rings are coupled through a suitable linker, such as a propenenitrile group, under specific reaction conditions (e.g., using a base and a solvent like DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.

    Substitution: The chloro groups on the pyridine and phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of chloro and trifluoromethyl groups suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with a fluorine substituent instead of chlorine on the phenyl ring.

    (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylphenyl)prop-2-enenitrile: Similar structure with a methyl substituent instead of chlorine on the phenyl ring.

Uniqueness

The uniqueness of (2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2/c16-12-3-1-9(2-4-12)10(7-21)5-14-13(17)6-11(8-22-14)15(18,19)20/h1-6,8H/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJMDWREXYPORP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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